Cas no 2486-74-0 (4-amino-2-ethylbenzoic acid)

4-amino-2-ethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-AMINO-2-ETHYL-
- 4-amino-2-ethylbenzoic acid
- CS-0160910
- ethyl-p-aminobenzoic acid
- 2486-74-0
- BS-16768
- D70908
- CAA48674
- MFCD18409912
- AKOS027315992
- DB-138211
- EN300-112088
- SCHEMBL182142
- 4-Amino-2-ethylbenzoicacid
- 4-Amino-2-ethylbenzoic acid
-
- Inchi: InChI=1S/C9H11NO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
- InChI Key: WDTLFYSTDFWPOF-UHFFFAOYSA-N
- SMILES: CCC1=C(C=CC(=C1)N)C(=O)O
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 1.6
4-amino-2-ethylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1243638-100mg |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 100mg |
$170 | 2024-06-06 | |
Alichem | A010000112-500mg |
4-Amino-2-ethylbenzoic acid |
2486-74-0 | 97% | 500mg |
$839.45 | 2023-09-02 | |
Enamine | EN300-112088-10.0g |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 10g |
$1057.0 | 2023-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231550-1g |
4-Amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 1g |
¥2688 | 2023-04-14 | |
Enamine | EN300-112088-0.5g |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 0.5g |
$192.0 | 2023-10-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X14835-250mg |
4-Amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 250mg |
¥620.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM086-1g |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95+% | 1g |
4315CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM086-100mg |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95+% | 100mg |
598CNY | 2021-05-07 | |
A2B Chem LLC | AX47151-250mg |
4-Amino-2-ethylbenzoic acid |
2486-74-0 | 95+% | 250mg |
$210.00 | 2024-04-20 | |
Enamine | EN300-112088-5g |
4-amino-2-ethylbenzoic acid |
2486-74-0 | 95% | 5g |
$712.0 | 2023-10-27 |
4-amino-2-ethylbenzoic acid Related Literature
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Additional information on 4-amino-2-ethylbenzoic acid
4-Amino-2-Ethylbenzoic Acid (CAS No. 2486-74-0): A Comprehensive Overview
4-Amino-2-Ethylbenzoic Acid, also known by its CAS number 2486-74-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with an amino group at the para position and an ethyl group at the ortho position. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for research and industrial purposes.
The synthesis of 4-Amino-2-Ethylbenzoic Acid involves a series of well-established organic reactions. One common approach is the Friedel-Crafts alkylation followed by nitration and subsequent reduction to introduce the amino group. This process is often optimized to ensure high yield and purity, as highlighted in recent studies by researchers at the University of California, Berkeley. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR, providing insights into its conformational flexibility and intermolecular interactions.
In terms of physical properties, 4-Amino-2-Ethylbenzoic Acid is a white crystalline solid with a molecular weight of 177.19 g/mol. Its melting point is approximately 185°C, and it exhibits moderate solubility in water (about 0.1 g/100 mL at room temperature). These properties make it suitable for various applications, including its use as an intermediate in pharmaceutical synthesis and as a building block in organic chemistry.
The biological activity of 4-Amino-2-Ethylbenzoic Acid has been a focal point of recent research efforts. Studies conducted at the Max Planck Institute for Medical Research have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties. Additionally, it has shown promise as a lead compound in the development of novel therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease. The amino group in the molecule plays a crucial role in its ability to interact with biological systems, while the ethyl group enhances its lipophilicity, improving its bioavailability.
In the field of materials science, 4-Amino-2-Ethylbenzoic Acid has been explored as a precursor for the synthesis of advanced polymers and hybrid materials. Researchers at the Massachusetts Institute of Technology (MIT) have reported on its use in constructing stimuli-responsive materials that exhibit pH-sensitive behavior. These materials have potential applications in drug delivery systems and sensors.
The environmental impact of 4-Amino-2-Ethylbenzoic Acid has also been investigated to ensure its safe handling and disposal. Studies by environmental chemists at the University of Copenhagen have shown that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint.
In conclusion, 4-Amino-2-Ethylbenzoic Acid (CAS No. 2486-74-0) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with its favorable physical and biological properties, positions it as an important tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and insights into this compound, its role in advancing science and technology is expected to grow further.
2486-74-0 (4-amino-2-ethylbenzoic acid) Related Products
- 329903-83-5(4-chloro-2-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenol)
- 15519-28-5(Cesium bicarbonate)
- 1365170-02-0(1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)
- 910391-46-7(2-(3-bromopyridin-4-yl)ethanamine)
- 2680776-42-3(benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate)
- 400084-39-1(7-(4-Chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo1,5-b1,2,4triazole-2,5(3H,6H)-dithione)
- 957055-11-7(b-Caryophyllinic Acid)
- 2766305-49-9((2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;hydrochloride)
- 1286728-01-5(4-amino-N-(propan-2-yl)-5-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,2-thiazole-3-carboxamide)
- 946256-59-3(2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide)



